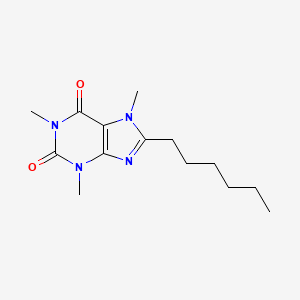

8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Description

8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by a hexyl group at position 8 and methyl groups at positions 1, 3, and 7. Xanthines are heterocyclic compounds with a purine backbone, and substitutions at position 8 significantly influence their physicochemical and biological properties .

Properties

CAS No. |

5426-85-7 |

|---|---|

Molecular Formula |

C14H22N4O2 |

Molecular Weight |

278.35 g/mol |

IUPAC Name |

8-hexyl-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H22N4O2/c1-5-6-7-8-9-10-15-12-11(16(10)2)13(19)18(4)14(20)17(12)3/h5-9H2,1-4H3 |

InChI Key |

KNRQMFMCQPOTJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations at Position 8

The hexyl chain at position 8 distinguishes this compound from other xanthine derivatives. Key analogs include:

Key Observations :

Substituent Variations at Other Positions

- Position 1: Compounds like 1-(3,4-dichlorobenzyl)-8-aminopurine-2,6-dione demonstrate that aromatic substitutions at position 1 can enhance target selectivity, contrasting with the methyl group in the target compound.

Physicochemical Properties

- Melting Points : Smaller substituents (e.g., Cl, CH3) correlate with higher melting points (e.g., 187°C for 8-chloro vs. 152°C for 8-chloro-7-benzyl derivatives) . The hexyl group likely reduces crystallinity, lowering the melting point.

- Solubility : Polar groups (e.g., piperazinyl) improve aqueous solubility, while alkyl chains favor organic solvents .

Preparation Methods

The target compound belongs to the 8-substituted xanthine family, characterized by a purine core with methyl groups at the 1, 3, and 7 positions and a hexyl chain at the 8-position. The electron-deficient nature of the purine ring enables electrophilic attack at the C8 position, a feature exploited in bromination and alkylation strategies. The hexyl group’s introduction demands precise control over steric and electronic factors, as competing reactions at N7 or N9 positions can occur without proper directing groups.

Reactivity of the Purine Core

The purine ring’s C8 position is inherently reactive toward electrophiles due to resonance stabilization of the intermediate carbocation. Bromination using agents like N-bromosuccinimide (NBS) selectively functionalizes this site, forming 8-bromo-1,3,7-trimethylxanthine, a critical intermediate for subsequent cross-coupling. Kinetic studies indicate that bromination proceeds via a radical mechanism in dichloromethane/water mixtures, achieving near-quantitative yields at room temperature.

Synthetic Pathways

Direct Alkylation at C8

Direct alkylation involves reacting 1,3,7-trimethylxanthine with hexyl bromide under basic conditions. This method, while straightforward, requires stringent temperature control to minimize N-alkylation byproducts.

Procedure :

- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation at C8, enhancing nucleophilicity.

- Reaction Conditions : Heating at 80°C for 12 hours ensures complete conversion, though prolonged durations risk dimerization.

- Workup : Aqueous extraction followed by silica gel chromatography isolates the product in 45–55% yield.

Challenges :

Bromination Followed by Cross-Coupling

This two-step approach offers superior regiocontrol and higher yields, making it the preferred industrial method.

Bromination Step

Reagents : NBS in dichloromethane/water (1:1) at 25°C.

Mechanism : Radical-mediated bromination selectively targets C8, forming 8-bromo-1,3,7-trimethylxanthine in 90% yield.

Suzuki-Miyaura Cross-Coupling

Catalyst System : Pd(PPh₃)₄ with hexylboronic acid in tetrahydrofuran (THF)/water.

Conditions :

Side Reactions :

- Protodebromination (5–10%) occurs without rigorous degassing.

- Homocoupling of hexylboronic acid is mitigated by maintaining a 1.2:1 boronic acid-to-bromide ratio.

Negishi Coupling

Reagents : Hexylzinc chloride and PdCl₂(dppf) in THF.

Advantages :

Industrial Scale-Up and Process Optimization

Continuous Flow Reactors

Transitioning from batch to flow chemistry enhances heat transfer and mixing, critical for exothermic bromination and coupling steps.

Case Study :

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Direct Alkylation | 45–55 | 85–90 | Moderate | 120 |

| Suzuki Coupling | 70–75 | 95–98 | High | 180 |

| Negishi Coupling | 65–70 | 93–96 | High | 210 |

| Minisci Reaction | 35–40 | 80–85 | Low | 150 |

Key Insights :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing substituents at the 8-position of 1,3,7-trimethylxanthine derivatives?

- Methodology : Ullmann-type cross-coupling reactions using trifluoromethanesulfonate esters and brominated precursors under mild conditions (60°C, 24 h) yield 8-substituted derivatives. Purification via flash chromatography (hexanes/ethyl acetate/methanol gradients) ensures high purity. For example, 8-(2,6-dimethylpyrimidin-4-yl)-1,3,7-trimethylxanthine was synthesized in 51% yield .

Q. How can researchers resolve discrepancies in IUPAC naming for purine-2,6-dione derivatives?

- Methodology : Use computational tools like ChemDraw and InDraw to cross-validate systematic names. For instance, ChemDraw identified 1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, while InDraw suggested a tetrahydro variant due to differing interpretations of hydrogenation states. Always verify with the latest IUPAC guidelines and peer-reviewed literature .

Q. What spectroscopic techniques are critical for characterizing 8-substituted xanthine derivatives?

- Methodology :

- ¹H/¹³C NMR : Assign methyl groups (δ 3.41–3.62 ppm for N-methyl; δ 2.57–2.74 ppm for pyrimidine CH3) and aromatic protons (δ 7.84 ppm for the purine ring) .

- HRMS : Confirm molecular ion peaks (e.g., [M + H]+ at m/z 301.1408) .

- IR : Identify carbonyl stretches (1698–1654 cm⁻¹) and alkyl C-H vibrations (2928–2955 cm⁻¹) .

Q. How can extraction and isolation of purine-dione derivatives from natural sources be optimized?

- Methodology : Methanolic extraction followed by fractionation using silica gel chromatography. For Uncaria callophylla, methanolic extracts contained 13.07% 1,3,7-trimethylxanthine, identified via GC-MS and validated via PASS software for bioactivity predictions .

Q. What are the primary bioactivities predicted for 1,3,7-trimethylxanthine derivatives?

- Methodology : Use PASS (Prediction of Activity Spectra for Substances) software to predict cyclic AMP phosphodiesterase inhibition, respiratory analgesia, and kidney function modulation. Experimental validation via enzyme inhibition assays (e.g., PDE4/PDE5) is recommended .

Advanced Research Questions

Q. How can computational modeling guide the design of 8-substituted xanthines for antiviral applications?

- Methodology :

- Molecular Docking : Screen derivatives against SARS-CoV-2 Mpro (e.g., 8-[(ferrocenyl)(hydroxy)methyl]-1,3,7-trimethylxanthine showed binding affinity to His41/Cys145; ΔG = −7.0 kcal/mol) .

- ADME Profiling : Use tools like Chemicalize.org to assess drug-likeness, focusing on bioavailability and cytochrome P450 interactions .

Q. What structural modifications enhance the pharmacokinetic profile of 8-substituted xanthines?

- Methodology :

- Piperazine Functionalization : React 8-bromo derivatives with anhydrous piperazine in DMF (100°C, 3 h) to improve solubility and CNS penetration .

- Ferrocene Conjugation : Introduce redox-active moieties via aldehyde condensation (e.g., ferrocenecarboxaldehyde + caffeine in DMSO/NaOH, 90°C) to enhance antiviral activity .

Q. How do 8-substituents influence the selectivity of TRPC4/5 channel inhibition?

- Methodology : Synthesize analogs with bulky aryl groups (e.g., 3-(trifluoromethoxy)phenoxy) and test in patch-clamp assays. Compare IC₅₀ values against TRPC4/5 vs. adenosine receptors to assess selectivity .

Q. What strategies mitigate synthetic challenges in Ullmann couplings for 8-aryl xanthines?

- Methodology :

- Catalyst Optimization : Use Pd(OAc)₂/XPhos systems to reduce side reactions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve yields compared to toluene .

- Workup : Quench reactions with NH₄Cl and use triethylamine-containing eluents to prevent silica gel deactivation .

Q. How can SAR studies elucidate the role of methyl groups in 1,3,7-trimethylxanthine bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.